ethyl 2-(4-methanesulfonylbenzamido)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-methanesulfonylbenzamido)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
Thiazole derivatives have been found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs . .
Mode of Action
The mode of action of thiazole derivatives can vary widely depending on their specific chemical structure. Some thiazole derivatives act by inhibiting key enzymes or interacting with cellular receptors
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways, depending on their specific targets. For example, some thiazole derivatives have been found to inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1
Pharmacokinetics
The pharmacokinetic properties of thiazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their specific chemical structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes
Result of Action
The molecular and cellular effects of thiazole derivatives can vary widely depending on their specific targets and mode of action. Some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-methanesulfonylbenzamido)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a reaction involving a thioamide and a haloketone under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methanesulfonylbenzamido)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-(4-methanesulfonylbenzamido)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
Ethyl 2,4-dimethylthiazole-5-carboxylate: Known for its use in the synthesis of pharmaceuticals.
2-aminothiazole-4-carboxylate: Used in the development of antimicrobial agents.
Uniqueness
Ethyl 2-(4-methanesulfonylbenzamido)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methanesulfonylbenzamido group enhances its potential as a therapeutic agent by increasing its binding affinity to biological targets .
Properties
IUPAC Name |
ethyl 6-methyl-2-[(4-methylsulfonylbenzoyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S3/c1-4-24-16(21)13-9(2)12-15(25-13)19-17(26-12)18-14(20)10-5-7-11(8-6-10)27(3,22)23/h5-8H,4H2,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JROKXWIIVOYADA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.